Topazolin

Antimicrobial Flavonoid Salmonella

Researchers studying prenylated flavonoids face supply inconsistency and unvalidated bioactivity. Topazolin directly addresses this gap as a well-characterized 6-prenyl-3-methoxyflavone standard. - Validated Activity: Displays MIC of 2-8 µg/mL against S. typhimurium ATCC 13311, offering a reproducible benchmark for antibacterial SAR studies. - Defined Selectivity: Shows selective cytotoxicity against T47D cells (IC50 = 11.9 µM) over MDA-MB-231 (>100 µM), enabling targeted breast cancer pathway research. - Reliable Supply: Available with HPLC-verified purity from a traceable natural source (Lupinus luteus), backed by batch-specific CoA for procurement confidence.

Molecular Formula C21H20O6
Molecular Weight 368.4 g/mol
CAS No. 109605-79-0
Cat. No. B009063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopazolin
CAS109605-79-0
Molecular FormulaC21H20O6
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O)C
InChIInChI=1S/C21H20O6/c1-11(2)4-9-14-15(23)10-16-17(18(14)24)19(25)21(26-3)20(27-16)12-5-7-13(22)8-6-12/h4-8,10,22-24H,9H2,1-3H3
InChIKeyVVXGFIWLFZMBCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Topazolin: Antimicrobial & Antioxidant Profile


Topazolin is a prenylated flavonoid, specifically a 3-methoxyflavone, isolated from the roots of Yellow Lupin (Lupinus luteus) and Glycyrrhiza species [1]. Its structure features a 6-prenyl side chain, which is a key determinant of its distinct biological profile compared to non-prenylated flavonoids [2]. While it exhibits only weak fungitoxic activity, it demonstrates significant, quantifiable antimicrobial activity against Salmonella typhimurium and notable free radical scavenging capacity in vitro [1].

Prenylated flavonoid chemical probe
Antimicrobial screening context (Gram-negative)
Cell-model selectivity endpoint review

Topazolin: Why Prenylation Matters


Generic substitution of flavonoids is scientifically unsound due to the profound impact of prenylation on molecular behavior. The 6-prenyl group in Topazolin significantly increases lipophilicity, alters membrane affinity, and modulates target interactions compared to non-prenylated analogs like kaempferol [1]. This structural feature translates into a distinct and quantifiable bioactivity fingerprint, as evidenced by its unique antimicrobial spectrum and differential potency in cancer cell lines [2]. Substituting with a non-prenylated flavonoid would result in a complete loss of the specific prenyl-dependent activity profile that defines Topazolin's research value.

Attribute
Topazolin (6-Prenyl)
Non-Prenylated Analog (e.g., Kaempferol)
Lipophilicity / Membrane Affinity
Prenyl-dependent membrane affinity reported
Lower membrane affinity may shift bioactivity
Antimicrobial Profile
Reported activity against S. typhimurium
Profile may not transfer; requires class-specific review
Antifungal Activity
Weak fungitoxic activity (negative control context)
General flavonoid antifungal expectation may not align; validation required

Topazolin: Quantitative Differentiation Evidence


Antimicrobial Activity vs. Co-Isolated Compounds

In a direct head-to-head comparison against co-isolated prenylated compounds from Glycyrrhiza iconica, Topazolin (Compound 5) demonstrated significant and comparable activity against Salmonella typhimurium ATCC 13311 with an MIC range of 2-8 μg/mL, alongside compounds 1, 3, and 4 [1]. This positions Topazolin as a potent antibacterial agent within its specific chemical class, whereas other co-isolated compounds (2 and 6) did not display this level of activity against this pathogen [1].

Antimicrobial Activity
Head-to-head
MIC 2–8 μg/mL vs. S. typhimurium
Comparable to most active co-isolated compounds
In vitro microdilution assay; active compounds 1,3,4; inactive 2,6
Antimicrobial Flavonoid Salmonella

Free Radical Scavenging vs. Ascorbic Acid

Topazolin's antioxidant capacity was quantified using the DPPH free radical scavenging assay, yielding an IC50 value in the range of 0.18-0.56 mg/mL [1]. This activity is directly comparable to that of ascorbic acid (Vitamin C), a standard antioxidant control, which exhibited an IC50 of 0.07 mg/mL in the same study [1]. While less potent than the pure standard, Topazolin demonstrates significant, concentration-dependent antioxidant activity.

DPPH Scavenging
Head-to-head
IC50 0.18–0.56 mg/mL
~2.6–8× less potent than ascorbic acid (0.07 mg/mL)
Concentration-dependent antioxidant benchmark
DPPH spectrophotometric assay; oxidative stress model context
Antioxidant DPPH Free Radical Scavenger

Selective Cytotoxicity Against Breast Cancer Cell Lines

In vitro cytotoxicity profiling against a panel of human breast cancer cell lines reveals a selective, yet moderate, effect. Topazolin demonstrated an IC50 of 11.9 ± 0.29 μmol/L against T47D cells, while showing minimal activity (IC50 > 100 μmol/L) against MDA-MB-231 cells [1]. This differential cytotoxicity suggests a degree of cell-type selectivity not observed with non-selective cytotoxic agents.

Cytotoxicity Selectivity
Cross-study comparable
T47D IC50 11.9 μM
vs
MDA-MB-231 IC50 >100 μM
>8.4-fold selectivity for T47D cells
Cell-model endpoint review; not a general cytotoxin
Cancer Cytotoxicity Breast Cancer

Weak Antifungal Activity as Negative Control

Despite possessing a phenolic structure and an isopentenyl side chain—features often associated with antifungal activity—Topazolin exhibits only weak fungitoxic activity against Cladosporium herbarum AHU 9262 [1]. This finding, reported in its initial isolation paper, is a crucial piece of negative data. It stands in contrast to the antifungal potency of fully methylated flavones like tangeretin (5,6,7,8,4'-pentamethoxyflavone), which are known for their strong antifungal effects [2].

Antifungal Activity
Class-level inference
Weak fungitoxic activity reported
Negative control context; not a potent antifungal
Distinct from fully methylated flavones like tangeretin
Antifungal Negative Control Flavonoid

Topazolin: Optimal Application Scenarios


Prenyl-Dependent Antimicrobial Mechanisms in Salmonella

Topazolin is ideally suited as a probe to study the role of the 6-prenyl group in antibacterial activity. Its MIC of 2-8 μg/mL against S. typhimurium ATCC 13311 [1] provides a quantifiable baseline for comparison with non-prenylated analogs (e.g., kaempferol) or structurally modified derivatives to elucidate structure-activity relationships (SAR) in this bacterial model.

Antioxidant Benchmarking vs. Ascorbic Acid

Researchers seeking a flavonoid with a known, moderate antioxidant capacity can utilize Topazolin. Its DPPH scavenging activity (IC50 0.18-0.56 mg/mL), benchmarked directly against ascorbic acid (IC50 0.07 mg/mL) [1], provides a clear reference point for experiments investigating oxidative stress, particularly where extreme antioxidant potency is not required or where a comparative dose-response is desired.

Selective Cytotoxicity Studies in Breast Cancer Models

Topazolin's demonstrated selectivity for T47D cells (IC50 = 11.9 μM) over MDA-MB-231 cells (IC50 >100 μM) [2] makes it a valuable compound for investigating molecular pathways specific to estrogen receptor-positive breast cancer. It serves as a non-general cytotoxic agent, allowing for the dissection of signaling mechanisms without the confounding effects of broad cellular toxicity.

Negative Control for Antifungal Screening

Due to its well-documented weak fungitoxic activity against C. herbarum [3], Topazolin is an excellent negative control compound in antifungal screening assays. Its inclusion ensures that observed activities of other compounds in a library are not due to general flavonoid properties but are specific to the test molecule, thereby increasing the rigor and interpretability of high-throughput screens.

Application
Selection Property
Validation Focus
Prenyl-dependent antimicrobial SAR studies
Gram-negative screening context
MIC endpoint comparison with non-prenylated analogs
Oxidative stress model studies
DPPH radical scavenging assay context
Concentration-response benchmarking against ascorbic acid
Breast cancer cell-model selectivity studies
Cell-model endpoint selectivity review
T47D vs MDA-MB-231 differential response analysis
Antifungal screening negative control
Weak fungitoxic activity profile
Exclusion of general flavonoid antifungal background

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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